molecular formula C16H11NO3 B1325387 2-(4-Phenoxybenzoyl)oxazole CAS No. 898759-95-0

2-(4-Phenoxybenzoyl)oxazole

Cat. No. B1325387
CAS RN: 898759-95-0
M. Wt: 265.26 g/mol
InChI Key: SETVYQYNYUPHSL-UHFFFAOYSA-N
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Description

2-(4-Phenoxybenzoyl)oxazole is a chemical compound with the molecular formula C16H11NO3 . It is a type of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

Oxazole compounds, including this compound, can be synthesized using various methods. One of the most common methods is the van Leusen Oxazole Synthesis, which is based on tosylmethylisocyanides (TosMICs) . This method has been used since 1972 to synthesize diverse oxazole derivatives .


Molecular Structure Analysis

The oxazole ring in this compound contains one nitrogen atom and one oxygen atom. This structure is known as a prime skeleton for drug discovery due to its ability to bind with a widespread spectrum of receptors and enzymes in biological systems through various non-covalent interactions .


Chemical Reactions Analysis

Oxazole compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .

Scientific Research Applications

1. Therapeutic Potential

2-(4-Phenoxybenzoyl)oxazole is part of the oxazole class, known for its significant presence in various pharmacological agents. Oxazole derivatives have been extensively explored for their potential in creating new therapeutic agents due to their diverse pharmacological profiles. These compounds have shown promising therapeutic potential in both preclinical and clinical evaluations, especially in areas such as anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory treatments. The chemical flexibility of the oxazole ligand allows it to target a wide range of molecular targets, making it an attractive scaffold for developing effective therapeutic agents with clinical relevance (Kaur et al., 2018).

2. Chemical Properties and Biological Activities

The unique chemical and biological properties of compounds like this compound are also highlighted in the synthesis and transformation of derivatives. For instance, the synthesis of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, is an area of significant interest due to their chemical and biological properties. These derivatives are characterized by diverse types of activity, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. Such properties underscore the importance of these compounds in medicinal chemistry and their potential in drug discovery (Abdurakhmanova et al., 2018).

3. Pharmaceutical Chemistry and Drug Discovery

The oxazole scaffold and its derivatives, including this compound, have been the focus of intense research due to their wide range of biological properties. The structural simplicity and synthetic accessibility of these compounds provide ample opportunities for the development of chemical libraries that could be instrumental in discovering new chemical entities. Specifically, the 2-arylbenzothiazole moiety is being explored for the development of antitumor agents, indicating the critical role of such structures in the area of pharmaceutical chemistry and drug discovery (Kamal et al., 2015).

Mechanism of Action

Future Directions

Oxazole-based molecules, including 2-(4-Phenoxybenzoyl)oxazole, are becoming a significant heterocyclic nucleus in medicinal chemistry. Researchers globally are synthesizing diverse oxazole derivatives and screening them for various biological activities . The future direction in this field is likely to continue in the discovery and synthesis of potential oxazole-based medicinal compounds .

Biochemical Analysis

Biochemical Properties

2-(4-Phenoxybenzoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, oxazole derivatives have been shown to bind to enzymes such as tyrosine kinases, which are crucial in cell signaling pathways . The interaction between this compound and these enzymes can lead to inhibition or activation, depending on the specific biochemical context. Additionally, this compound may interact with other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, further modulating biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been reported to affect the expression of genes involved in apoptosis and cell proliferation . By altering these pathways, this compound can induce cell cycle arrest or promote cell death in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery . These molecular interactions underpin the diverse biological activities of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation or prolonged activation of apoptotic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting bacterial infections . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body . For instance, cytochrome P450 enzymes may metabolize this compound, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

properties

IUPAC Name

1,3-oxazol-2-yl-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15(16-17-10-11-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETVYQYNYUPHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=NC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642087
Record name (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898759-95-0
Record name 2-Oxazolyl(4-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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